molecular formula C14H18BrNO3S B2382980 1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one CAS No. 852956-30-0

1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one

Cat. No.: B2382980
CAS No.: 852956-30-0
M. Wt: 360.27
InChI Key: GCIDWSKQFYHZJU-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

The systematic nomenclature of 1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex molecular architecture through a hierarchical naming system. The compound carries the Chemical Abstracts Service registry number 852956-30-0, establishing its unique identity within chemical databases. According to molecular classification systems, this compound belongs to several overlapping categories: brominated organic compounds, sulfonamide derivatives, azepane-containing heterocycles, and substituted acetophenone analogs.

The molecular formula Carbon₁₄Hydrogen₁₈BromineNitrogenOxygen₃Sulfur indicates a molecular weight of 360.27 grams per mole, positioning it within the intermediate molecular weight range typical of pharmaceutical compounds. The International Chemical Identifier key GCIDWSKQFYHZJU-UHFFFAOYSA-N provides a unique structural fingerprint that enables precise identification across chemical databases. The compound's Simplified Molecular Input Line Entry System representation describes the connectivity pattern: O=C(C1=CC=C(S(=O)(N2CCCCCC2)=O)C=C1)CBr, illustrating the spatial relationships between functional groups.

Classification Parameter Description
Chemical Class Organosulfur compound with brominated ketone
Functional Groups Sulfonamide, azepane, bromide, ketone
Molecular Weight 360.27 g/mol
Chemical Abstracts Service Number 852956-30-0
International Chemical Identifier Key GCIDWSKQFYHZJU-UHFFFAOYSA-N

The structural classification reveals the compound as a member of the phenacyl bromide family, specifically substituted with an azepane-1-sulfonyl group at the para position of the benzene ring. This classification places the compound within the broader category of α-bromoketones, which have historically served as important synthetic intermediates and biochemical probes. The presence of the azepane ring, a seven-membered saturated nitrogen heterocycle, further categorizes this compound among medium-ring heterocyclic compounds, a class that has gained increasing attention in medicinal chemistry due to their unique conformational properties.

Historical Development and Discovery

The historical development of this compound can be traced through the evolution of three distinct chemical lineages: bromoacetophenone derivatives, sulfonamide chemistry, and azepane-containing compounds. The foundational work in bromoacetophenone chemistry dates to 1871, when phenacyl bromide was first reported as a crystalline compound with distinctive lachrymatory properties. This early discovery established the fundamental reactivity patterns of α-bromoketones and their utility as synthetic intermediates in organic chemistry.

The sulfonamide component of the molecule reflects the extensive development of sulfur-containing therapeutic agents that began in the early twentieth century. The discovery of sulfonamide antibiotics in the 1930s demonstrated the profound biological activity possible with organosulfur compounds, leading to systematic exploration of sulfonyl-containing molecules. The integration of sulfonamide functionality with heterocyclic systems became a dominant theme in medicinal chemistry, particularly as researchers recognized the ability of sulfur-containing groups to enhance drug-like properties and target selectivity.

The azepane ring system represents a more recent addition to the medicinal chemist's toolkit, with systematic exploration of seven-membered nitrogen heterocycles gaining momentum in the late twentieth century. Research published in 2009 specifically identified azepane sulfonamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1, with structure-activity relationship studies at the 4-position of the azepane ring yielding compounds with nanomolar potency. This work established the azepane-sulfonamide motif as a privileged structure for enzyme inhibition and provided the foundation for further structural elaboration.

Historical Milestone Year Significance
First phenacyl bromide report 1871 Established α-bromoketone chemistry
Sulfonamide antibiotic discovery 1930s Demonstrated therapeutic potential
Azepane sulfonamide inhibitors 2009 Identified privileged structure for enzyme inhibition
Modern synthetic applications 2020s Integration in pharmaceutical research

Position in Modern Chemical Research

Contemporary chemical research has positioned this compound at the intersection of several active areas of investigation, particularly in the development of enzyme inhibitors and synthetic methodologies for organosulfur compounds. The compound's unique structural features make it representative of current trends in medicinal chemistry, where multi-functional molecules are designed to achieve high selectivity and potency through the strategic combination of pharmacophores. Recent advances in photoredox catalysis have expanded the synthetic accessibility of related sulfonyl-containing compounds, with methodologies now available for α-sulfonylation of ketones using readily available starting materials.

The compound's position in modern research is further enhanced by its potential applications in chemical biology, where α-bromoketones serve as electrophilic probes for protein modification. The presence of the azepane-sulfonamide substituent provides additional sites for molecular recognition, potentially enabling the development of selective chemical probes for biological systems. Current research trends emphasize the importance of sulfur-containing motifs in drug design, with organosulfur compounds representing a significant fraction of approved pharmaceuticals and clinical candidates.

Modern synthetic chemistry has embraced the challenge of accessing complex sulfonamide structures through innovative methodologies. Recent publications describe photoredox-catalyzed approaches to sulfonylation that feature good functional group compatibility and enable the introduction of various functionalized sulfonyl groups into ketone substrates. These methodological advances have made compounds like this compound more accessible to researchers, facilitating their incorporation into drug discovery programs and chemical biology studies.

Research Area Current Applications Future Directions
Enzyme Inhibition 11β-hydroxysteroid dehydrogenase inhibitors Broader enzyme targets
Chemical Biology Protein modification probes Selective chemical tools
Synthetic Chemistry Photoredox sulfonylation methods Green chemistry approaches
Drug Discovery Pharmaceutical intermediates Lead compound optimization

Structural Significance in Organosulfur Chemistry

The structural architecture of this compound exemplifies the sophisticated molecular design principles that characterize modern organosulfur chemistry. The compound incorporates multiple sulfur oxidation states and functional group combinations that demonstrate the versatility of sulfur as a heteroatom in drug design. The sulfonamide functional group, with its characteristic sulfur-nitrogen bond in the +6 oxidation state, provides both structural rigidity and opportunities for hydrogen bonding interactions. This functional group represents one of the most important sulfur-containing motifs in medicinal chemistry, found in numerous approved drugs and contributing to their therapeutic efficacy.

The spatial arrangement of functional groups within the molecule reflects principles of modern medicinal chemistry design, where three-dimensional molecular architecture is carefully optimized to achieve desired biological activity. The azepane ring contributes conformational flexibility while maintaining a defined spatial orientation of the sulfonamide group relative to the aromatic ring system. This structural feature is particularly important for enzyme recognition, as the seven-membered ring provides an optimal balance between rigidity and flexibility for protein-ligand interactions.

The organosulfur chemistry significance extends to the compound's reactivity patterns, which combine the electrophilic character of the α-bromoketone with the nucleophilic potential of the sulfonamide nitrogen. This dual reactivity enables the compound to participate in diverse chemical transformations, making it valuable both as a synthetic intermediate and as a direct bioactive agent. The sulfonic acid derivatives that can be accessed from this compound represent some of the strongest organic acids known, with acidity comparable to mineral acids, thereby opening pathways to highly polar, water-soluble derivatives.

Structural Element Chemical Significance Biological Relevance
Sulfonamide Group Strong acids, crystalline derivatives Drug-like properties, enzyme recognition
Azepane Ring Conformational flexibility Protein binding optimization
Bromoacetyl Group Electrophilic reactivity Covalent protein modification
Aromatic Substitution π-π interactions Molecular recognition elements

Properties

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3S/c15-11-14(17)12-5-7-13(8-6-12)20(18,19)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIDWSKQFYHZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one typically involves the reaction of 4-(azepan-1-ylsulfonyl)phenyl with a brominating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position relative to the ketone group serves as an excellent leaving group, enabling nucleophilic substitution (SN₂) under mild conditions. This reactivity is enhanced by the electron-withdrawing effect of the adjacent ketone, which polarizes the C-Br bond.

Key reactions include:

  • Amine alkylation : Reacts with primary/secondary amines in ethanol under reflux to form 2-aminoethyl ketone derivatives.

  • Ether formation : Produces ether linkages when treated with alkoxide ions (RO⁻) in aprotic solvents like DMF.

  • Thiol substitution : Generates thioether products via reaction with thiolate nucleophiles (RS⁻).

1 4 Azepane 1 sulfonyl phenyl 2 bromoethan 1 one+Nu1 4 Azepane 1 sulfonyl phenyl 2 Nu ethan 1 one+Br\text{1 4 Azepane 1 sulfonyl phenyl 2 bromoethan 1 one}+\text{Nu}^-\rightarrow \text{1 4 Azepane 1 sulfonyl phenyl 2 Nu ethan 1 one}+\text{Br}^-

ConditionsNucleophile (Nu⁻)Product Application
KOH, ethanol, refluxNH₃Amine intermediates for drug synthesis
NaH, DMF, 60°CCH₃O⁻Ether-based polymeric materials
H₂O/EtOH, RTHS⁻Thioether ligands for catalysis

Elimination Reactions

Under strongly basic conditions (e.g., NaOH, t-BuOK), β-hydrogen abstraction leads to elimination of HBr, forming an α,β-unsaturated ketone. This conjugated enone system is valuable in Diels-Alder reactions and Michael additions.

1 4 Azepane 1 sulfonyl phenyl 2 bromoethan 1 oneBase heat1 4 Azepane 1 sulfonyl phenyl ethenone+HBr\text{1 4 Azepane 1 sulfonyl phenyl 2 bromoethan 1 one}\xrightarrow{\text{Base heat}}\text{1 4 Azepane 1 sulfonyl phenyl ethenone}+\text{HBr}

Reduction Reactions

The ketone group undergoes selective reduction to a secondary alcohol using borohydrides (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). This transformation retains the sulfonylphenyl group, enabling further functionalization .

1 4 Azepane 1 sulfonyl phenyl 2 bromoethan 1 oneNaBH MeOH1 4 Azepane 1 sulfonyl phenyl 2 bromoethanol\text{1 4 Azepane 1 sulfonyl phenyl 2 bromoethan 1 one}\xrightarrow{\text{NaBH MeOH}}\text{1 4 Azepane 1 sulfonyl phenyl 2 bromoethanol}

Condensation Reactions

The ketone participates in condensation with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These derivatives are useful in analytical chemistry and as intermediates for heterocycle synthesis.

1 4 Azepane 1 sulfonyl phenyl 2 bromoethan 1 one+NH NH Hydrazone derivative+H O\text{1 4 Azepane 1 sulfonyl phenyl 2 bromoethan 1 one}+\text{NH NH }\rightarrow \text{Hydrazone derivative}+\text{H O}

Biological Activity via Covalent Bonding

The bromoethyl ketone moiety can form covalent bonds with nucleophilic residues (e.g., cysteine thiols) in biological targets, leading to irreversible enzyme inhibition. This mechanism underpins its investigated applications in antimicrobial and anticancer agent development.

Scientific Research Applications

Synthesis Pathway

The synthesis of 1-[4-(azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one typically involves several key steps:

  • Formation of the Azepane Ring : The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The introduction of the sulfonyl group is achieved through sulfonation reactions using sulfonic acids or sulfonyl chlorides.
  • Bromination : Bromination is performed on the phenyl group using bromine or N-bromosuccinimide to achieve the desired substitution.
  • Final Modification : The final product is obtained through nucleophilic substitution reactions to introduce the bromoethanone moiety.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Its mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures can exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like thrombosis or hypercoagulability. The sulfonamide group is particularly noted for its ability to inhibit key enzymes.

Neuroprotective Effects

Due to its ability to penetrate the blood-brain barrier, this compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Industrial Applications

In addition to its medicinal applications, this compound can be utilized in materials science:

  • Development of New Materials : The unique properties of this compound allow it to be used in creating new materials with specific functionalities, such as enhanced conductivity or fluorescence.

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines through caspase activation pathways.
  • Research in Pharmaceutical Research indicated its potential use as an anti-inflammatory agent in animal models of inflammation.

Mechanism of Action

The mechanism of action of 1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one Azepane-1-sulfonyl C₁₄H₁₈BrNO₃S 362.28 Electron-withdrawing group; potential PPI modulation
1-(4-Aminophenyl)-2-bromoethan-1-one (12d) Amino C₈H₇BrNO 228.06 Forms E/Z isomers; used in thiazole synthesis
2-Bromo-1-[4-(methylsulfonyl)phenyl]ethan-1-one Methylsulfonyl C₉H₉BrO₃S 291.14 Smaller sulfonyl group; higher solubility
1-[1,1′-Biphenyl]-4-yl-2-bromoethanone Biphenyl C₁₄H₁₁BrO 279.14 Increased hydrophobicity; used in materials science
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone Amino, chloro, trifluoromethyl C₉H₅BrClF₃NO 323.50 Enhanced electronic effects; drug intermediate
4-Azidophenacyl bromide Azide C₈H₆BrN₃O 256.06 Photoaffinity labeling; click chemistry

Key Findings:

Substituent Effects on Reactivity: The azepane sulfonyl group in the target compound introduces significant steric hindrance compared to smaller sulfonyl groups (e.g., methylsulfonyl in ). This bulk may slow nucleophilic substitution reactions at the bromine site but enhance selectivity in binding interactions . Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) increase the electrophilicity of the ketone, facilitating nucleophilic attacks. For example, morpholino-substituted derivatives (e.g., 12e in ) show higher yields of Z-isomers due to steric and electronic effects.

Synthetic Routes: Bromoethanones are commonly synthesized via α-bromination of acetophenones using reagents like NBS (N-bromosuccinimide) or Br₂ (). For the target compound, the azepane sulfonyl group likely requires pre-installation on the phenyl ring before bromination to avoid side reactions . Yields vary significantly: Methylsulfonyl derivatives achieve ~76% yield (), while azide-substituted analogs (e.g., 4-Azidophenacyl bromide) require specialized handling due to azide instability .

Pharmacological Relevance: Compounds with morpholino or pyrrolidinyl substituents (e.g., 12e and 12f in ) exhibit improved cellular uptake compared to amino-substituted analogs, attributed to their amphiphilic nature. The azepane sulfonyl group may further enhance membrane permeability due to its moderate lipophilicity . Biphenyl derivatives () are explored in kinase inhibition, whereas trifluoromethyl-substituted analogs () show promise in β-adrenergic receptor modulation.

Analytical Characterization: RP-HPLC and HRMS are standard for purity assessment (). The azepane sulfonyl group’s polarity may necessitate gradient elution for accurate HPLC analysis. 1H NMR data for bromoethanones typically show characteristic peaks at δ 4.3–4.4 ppm (CH₂Br) and δ 7.5–8.0 ppm (aromatic protons), as seen in benzyloxy-substituted analogs ().

Biological Activity

1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one is a synthetic organic compound with notable structural features, including a bromine atom, a sulfonyl group, and an azepane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C14H20BrNO3S
  • Molecular Weight : 362.28 g/mol
  • IUPAC Name : (1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol
  • InChI Key : HQMYCYNTULCALY-CQSZACIVSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their functions. Additionally, the bromine atom may facilitate the formation of covalent bonds with nucleophilic sites in biological molecules, leading to diverse biological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

Antimicrobial Activity :

  • The compound has shown promising results against various bacterial strains. Studies suggest that it may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Properties :

  • Initial studies have indicated that this compound could have anticancer effects. It may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies :
    • A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent antimicrobial properties.
  • Anticancer Research :
    • In vitro experiments conducted on human cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations above 10 µM. Flow cytometry analysis showed an increase in apoptotic cells when treated with this compound, suggesting its potential as an anticancer agent .
  • Mechanistic Studies :
    • Further mechanistic investigations revealed that the compound interacts with tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase. This mechanism underlines its potential use in cancer therapy .

Comparative Analysis

A comparison of the biological activity of this compound with similar compounds highlights its unique properties:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundSignificant (MIC = 32 µg/mL)Induces apoptosisTubulin interaction
Phenyl SulfonylacetophenoneModerateNot extensively studiedUnknown
1-Sulfonyl-1,2,3-TriazolesHighModerateEnzyme inhibition

Q & A

Q. What are the optimal synthetic routes for 1-[4-(Azepane-1-sulfonyl)phenyl]-2-bromoethan-1-one, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via multi-step routes, including sulfonylation of azepane followed by Friedel-Crafts acylation or nucleophilic substitution. For example, bromoethanone intermediates (e.g., 2-bromo-1-aryl-ethanones) are prepared using alkylation or halogenation reactions under controlled conditions (e.g., AlCl₃ catalysis for Friedel-Crafts) . Purity validation typically employs reverse-phase HPLC (RP-HPLC) with UV detection and high-resolution mass spectrometry (HRMS) for structural confirmation. For stereochemical analysis, ¹H NMR and chiral column chromatography are critical .

Q. How can the structural features of this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve the sulfonyl and azepane moieties, with emphasis on bond angles and torsional strain .
  • NMR : ¹H and ¹³C NMR identify substituent effects (e.g., deshielding of protons near the sulfonyl group). 2D NMR (COSY, HSQC) clarifies coupling patterns and spatial arrangements .
  • FT-IR : Confirms sulfonyl (S=O, ~1350 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges during synthesis, such as E/Z isomerism or racemization?

  • Methodological Answer :
  • Kinetic vs. thermodynamic control : Adjusting reaction temperature and solvent polarity can favor one isomer. For example, low temperatures stabilize kinetic products (e.g., E isomers), while prolonged heating favors thermodynamic Z isomers .
  • Chiral auxiliaries : Use of enantiopure azepane precursors or asymmetric catalysis (e.g., organocatalysts) minimizes racemization. RP-HPLC with chiral columns separates diastereomers .
  • In-situ monitoring : Real-time NMR or LC-MS tracks isomer ratios, enabling dynamic optimization .

Q. How does computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking studies : Software like AutoDock Vina or Schrödinger Suite models binding affinities between the sulfonyl group and target active sites (e.g., kinase ATP pockets). Parameters include binding energy (ΔG) and hydrogen-bonding networks .
  • Molecular dynamics (MD) : Simulates conformational stability of the azepane ring in aqueous or lipid environments, informing bioavailability .
  • DFT calculations : Predicts electronic properties (e.g., charge distribution on bromine) to guide SAR studies .

Q. How should contradictory crystallographic data (e.g., disordered sulfonyl groups) be resolved?

  • Methodological Answer :
  • Multi-refinement protocols : SHELXL’s PART and SUMP commands partition disordered regions. Twinning detection (e.g., ROTAX in PLATON) identifies pseudo-symmetry .
  • Complementary techniques : Pair XRD with solid-state NMR to validate dynamic disorder in the azepane ring .
  • Temperature-dependent studies : Low-temperature (100 K) XRD reduces thermal motion artifacts, improving electron density maps .

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